GSK-LSD1-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK-LSD1 is a potent and selective inhibitor of lysine specific demethylase 1 (LSD1). GSK-LSD1 potently inhibits proliferation of varies cancer cell lines by changing gene expression patterns. GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B). GSK-LSD1 induces gene expression changes in cancer cell lines (average EC50 < 5 nM) and inhibits cancer cell line growth (average EC50 < 5 nM). Lysine specific demethylase 1 (LSD1) is a histone demethylase found in various transcriptional co-repressor complexes. LSD1 is involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML). (http://www.thesgc.org/chemical-probes/GSK-LSD1)

Wissenschaftliche Forschungsanwendungen

Krebstherapie

GSK-LSD1 wurde als potenter Inhibitor der Lysin-spezifischen Demethylase 1 (LSD1) identifiziert, die an der epigenetischen Regulation der Genexpression beteiligt ist. Es hat sich gezeigt, dass es die Proliferation verschiedener Krebszelllinien durch Veränderung von Genexpressionsmustern hemmt {svg_1}. Diese Verbindung ist besonders vielversprechend für die Behandlung von kleinzelligem Lungenkrebs (SCLC) und akuter myeloischer Leukämie (AML).

COVID-19-Behandlung

Forschungen haben gezeigt, dass GSK-LSD1 proinflammatorische Zytokine in peripheren Blutmononukleären Zellen (PBMCs) von schweren COVID-19-Patienten, die in vitro behandelt wurden, signifikant reduzieren kann {svg_2}. Dies deutet darauf hin, dass GSK-LSD1 als Therapeutikum für schwere COVID-19-Patienten dienen könnte, indem es den NF-κB-Signalweg angreift, der mit dem Zytokin-Freisetzungssyndrom (CRS) und dem akuten Atemnotsyndrom (ARDS) assoziiert ist.

Sepsis-Management

GSK-LSD1 wurde in Mausstudien eingesetzt, um sein Potenzial zur Reduzierung der Sepsis-induzierten Mortalität zu untersuchen. Die Fähigkeit der Verbindung, die LSD1-Aktivität zu hemmen, deutet darauf hin, dass sie die Überlebensraten in septischen Modellen verbessern könnte, indem sie den PKCα-LSD1-NF-κB-Signalweg hemmt {svg_3}.

HIV-Latenzstudien

Die Verbindung wurde verwendet, um festzustellen, ob die Aktivierung der Latenz des humanen Immundefizienzvirus (HIV) durch Phenelzin auf die Hemmung von LSD1 zurückzuführen ist. Diese Anwendung ist entscheidend für das Verständnis der Mechanismen hinter der HIV-Latenz und die Entwicklung von Strategien zur Virusreaktivierung und -ausrottung {svg_4}.

Epigenetische Forschung

Als LSD1-Inhibitor ist GSK-LSD1 wertvoll in der epigenetischen Forschung, um die Demethylierung von Histon-Lysin-Resten zu untersuchen. Dies ist wichtig, um die Rolle von Histonmodifikationen bei der Genexpression und der Entwicklung von Krankheiten zu verstehen {svg_5}.

Arzneimittelentwicklung

GSK-LSD1 dient als chemische Sonde für das Structural Genomics Consortium und unterstützt die Entwicklung neuer Medikamente. Seine Selektivität und Potenz machen es zu einem nützlichen Werkzeug zur Charakterisierung der biologischen Funktionen von LSD1 und zum Screening potenzieller Therapeutika {svg_6}.

Wirkmechanismus

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in gene expression and carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

GSK-LSD1 Dihydrochloride interacts with LSD1 by inhibiting its activity . This inhibition leads to changes in gene expression patterns . It has been found to significantly reduce pro-inflammatory cytokines when severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Biochemical Pathways

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride affects the NF-κB signaling pathway . LSD1 stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . The inhibition of LSD1 leads to changes in the expression of these genes .

Result of Action

The inhibition of LSD1 by GSK-LSD1 Dihydrochloride leads to changes in gene expression patterns . This results in the reduction of pro-inflammatory cytokines in severe COVID-19 patients’ PBMCs . It also inhibits the growth of various cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of gsk-lsd1 dihydrochloride in reducing pro-inflammatory cytokines was observed in an in-vitro environment .

Safety and Hazards

GSK-LSD1 Dihydrochloride is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

Biochemische Analyse

Biochemical Properties

GSK-LSD1 Dihydrochloride functions by inhibiting the enzymatic activity of lysine-specific demethylase 1. This enzyme is a member of the flavin adenine dinucleotide-dependent amine oxidase family and is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting lysine-specific demethylase 1, GSK-LSD1 Dihydrochloride disrupts the demethylation process, leading to alterations in gene expression. The compound exhibits high selectivity for lysine-specific demethylase 1 over closely related enzymes such as lysine-specific demethylase 2, monoamine oxidase A, and monoamine oxidase B .

Cellular Effects

GSK-LSD1 Dihydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines, the compound inhibits cell proliferation and induces differentiation . It also affects cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in the expression of pro-inflammatory cytokines . Additionally, GSK-LSD1 Dihydrochloride influences gene expression by altering the methylation status of histone proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of GSK-LSD1 Dihydrochloride involves its binding to the active site of lysine-specific demethylase 1, where it inhibits the enzyme’s catalytic activity . This inhibition prevents the demethylation of histone H3 at lysine 4 and lysine 9, leading to changes in chromatin structure and gene expression . The compound also disrupts protein-protein interactions involving lysine-specific demethylase 1, such as those with the CoREST and nucleosome remodeling and deacetylase complexes, further influencing gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-LSD1 Dihydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against lysine-specific demethylase 1 over extended periods . Long-term studies have shown that GSK-LSD1 Dihydrochloride can lead to sustained changes in gene expression and cellular function, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of GSK-LSD1 Dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysine-specific demethylase 1 activity and induces anti-tumor effects without significant toxicity . At higher doses, GSK-LSD1 Dihydrochloride can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

GSK-LSD1 Dihydrochloride is involved in metabolic pathways related to the demethylation of histone proteins. The compound interacts with enzymes such as lysine-specific demethylase 1 and cofactors like flavin adenine dinucleotide . By inhibiting lysine-specific demethylase 1, GSK-LSD1 Dihydrochloride affects metabolic flux and the levels of metabolites involved in gene regulation and cellular function .

Transport and Distribution

Within cells and tissues, GSK-LSD1 Dihydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to lysine-specific demethylase 1 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells.

Subcellular Localization

GSK-LSD1 Dihydrochloride is primarily localized in the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 . The compound’s activity is influenced by its subcellular localization, as it targets histone proteins and other nuclear substrates involved in gene regulation . Post-translational modifications and targeting signals may also direct GSK-LSD1 Dihydrochloride to specific nuclear compartments, enhancing its therapeutic potential .

Eigenschaften

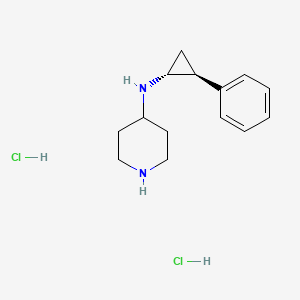

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.